molecular formula C8H10N2O2 B2638208 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- CAS No. 1256806-94-6

2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-

Cat. No.: B2638208
CAS No.: 1256806-94-6
M. Wt: 166.18
InChI Key: GUYZSLUBEWBVPM-UHFFFAOYSA-N
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Description

2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-: is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest due to its potential bioactive properties and its utility as a scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- typically involves the condensation of 2-protected-amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl acrylate under reflux conditions in solvents such as acetone or acetonitrile . The reaction is facilitated by bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and the choice of base and solvent can influence the yield and regioselectivity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for scale-up, ensuring high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce dihydro derivatives.
  • Substitution can introduce various functional groups, enhancing the compound’s bioactivity.

Scientific Research Applications

Chemistry: The compound serves as a versatile scaffold for the synthesis of bioactive molecules. It is used in the development of new pharmaceuticals and agrochemicals due to its ability to interact with various biological targets .

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to bind to specific proteins, influencing their activity.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and influencing cellular responses .

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZSLUBEWBVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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